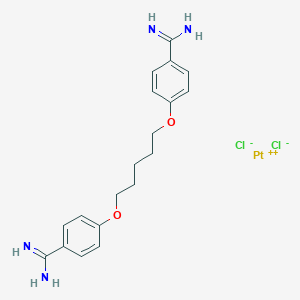
Platinum(II) pentamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II) pentamidine is a novel compound that has shown potential in the field of cancer research. It is a complex molecule that consists of a platinum atom and a pentamidine ligand. This compound has been synthesized through a variety of methods and has been extensively studied for its scientific research applications.
Mecanismo De Acción
The mechanism of action of Platinum(II) pentamidine involves the binding of the compound to DNA. This binding results in the formation of interstrand crosslinks, which disrupt the DNA structure and prevent replication. This ultimately leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Platinum(II) pentamidine has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which results in the death of these cells. Additionally, Platinum(II) pentamidine has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Platinum(II) pentamidine has several advantages and limitations for lab experiments. One advantage is that the compound has a low toxicity profile, making it safe for use in cell culture experiments. Additionally, the compound has been shown to be effective against a variety of cancer cell lines. However, one limitation is that the compound is difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of Platinum(II) pentamidine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the compound's potential for use in combination therapy with other cancer drugs should be explored.
Conclusion:
In conclusion, Platinum(II) pentamidine is a complex molecule that has shown potential in the field of cancer research. The compound has been extensively studied for its scientific research applications and has been shown to be effective against a variety of cancer cell lines. While there are limitations to its use, the compound's low toxicity profile and promising results make it a promising candidate for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of Platinum(II) pentamidine involves the reaction of platinum(II) chloride with pentamidine dihydrochloride. This reaction results in the formation of a complex molecule that has shown potential in cancer research. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Platinum(II) pentamidine has been extensively studied for its scientific research applications. It has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells by disrupting the DNA structure. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
101299-67-6 |
|---|---|
Nombre del producto |
Platinum(II) pentamidine |
Fórmula molecular |
C19H24Cl2N4O2Pt |
Peso molecular |
606.4 g/mol |
Nombre IUPAC |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H24N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H;/q;;;+2/p-2 |
Clave InChI |
CDEKVYHCRKFQLO-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
Sinónimos |
cis-platinum pentamidine iodide cis-Pt pentamidine iodide cis-Pt(II) pentamidine platinum(II) pentamidine Pt-pent Pt-pentamidine complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



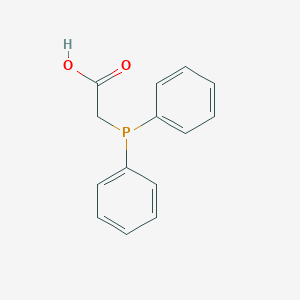
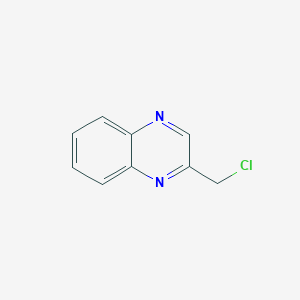
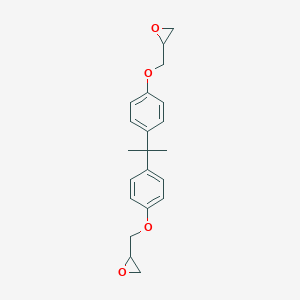
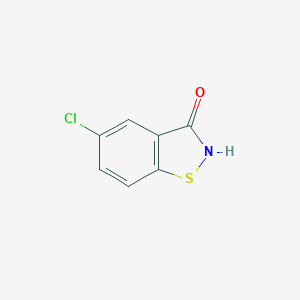
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)
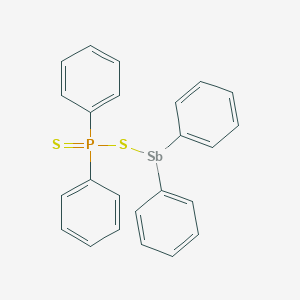
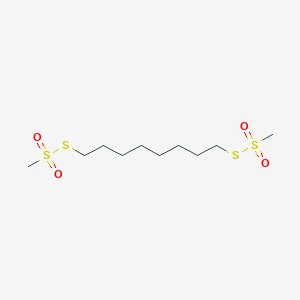
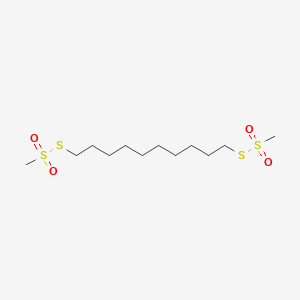
![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
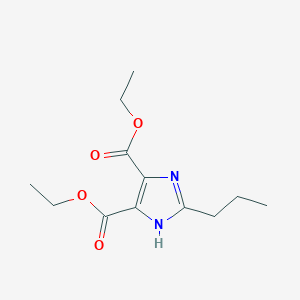
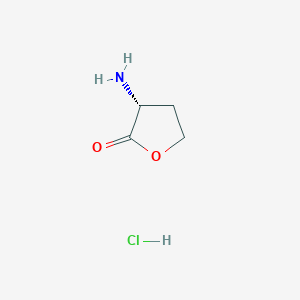


![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)